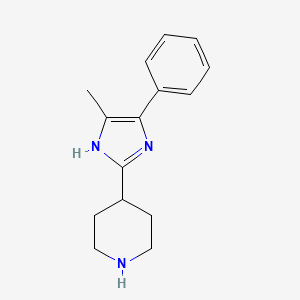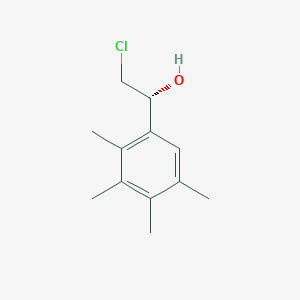
2-(Aminomethyl)benzene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)benzene-1-carboximidamide is an organic compound with the molecular formula C₈H₁₁N₃ It is a derivative of benzene, featuring an aminomethyl group and a carboximidamide group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzene-1-carboximidamide, formaldehyde, ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Benzene-1-carboximidamide is dissolved in water, followed by the addition of formaldehyde and ammonia. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The industrial process may also incorporate additional purification steps, such as recrystallization or chromatography, to achieve high purity levels.
化学反应分析
Types of Reactions
2-(Aminomethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1-carboxylic acid derivatives.
Reduction: Formation of 2-(Aminomethyl)benzene-1-amine.
Substitution: Formation of various substituted benzene derivatives, depending on the nucleophile used.
科学研究应用
2-(Aminomethyl)benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(Aminomethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
相似化合物的比较
2-(Aminomethyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:
Benzene-1-carboximidamide: Lacks the aminomethyl group, resulting in different reactivity and applications.
2-(Aminomethyl)benzene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and uses.
2-(Aminomethyl)benzene-1-amine: Lacks the carboximidamide group, affecting its biological activity and synthetic utility.
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
2-(aminomethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H11N3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H3,10,11) |
InChI 键 |
BLGQROIGCHBMQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


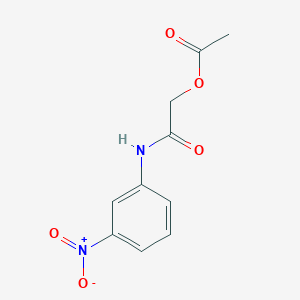
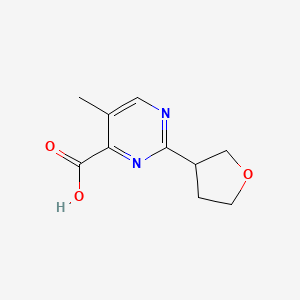

![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
amine](/img/structure/B13153655.png)

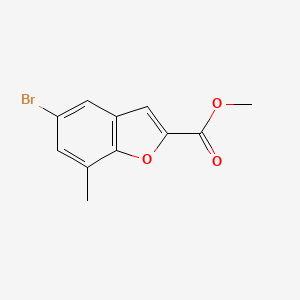
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
